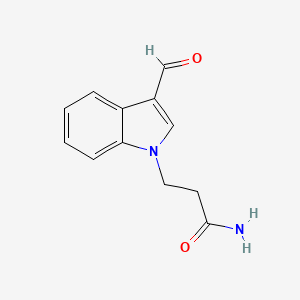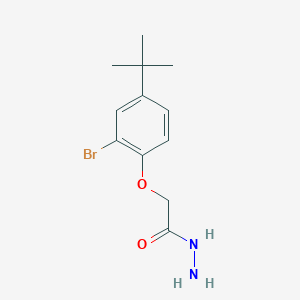
2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" is a derivative of hydrazone, which is a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond connected to a carbon atom. Hydrazone derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound is structurally related to other hydrazone compounds that have been synthesized and studied for their potential biological activities, such as urease inhibition .
Synthesis Analysis
The synthesis of hydrazone compounds typically involves the reaction of hydrazides with aldehydes or ketones to form the corresponding hydrazone derivatives. In the context of the provided data, similar compounds have been synthesized using elemental analysis, IR, UV-Vis, and (1)H NMR spectroscopy, followed by single-crystal X-ray diffraction to determine their structure . Although the exact synthesis of "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" is not detailed in the provided papers, it can be inferred that a similar synthetic route could be employed, starting from a suitable bromophenoxy compound and a hydrazide precursor .
Molecular Structure Analysis
The molecular structure of hydrazone compounds is often stabilized by hydrogen bonds and π···π interactions, as observed in the crystal structures of related compounds . These interactions can significantly influence the molecular conformation and, consequently, the biological activity of the compounds. The bromophenoxy group in related compounds has been found to form a dihedral angle with the hydrazide moiety, which could be indicative of the spatial arrangement in "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" as well .
Chemical Reactions Analysis
Hydrazone compounds can participate in various chemical reactions due to their reactive nitrogen-nitrogen double bond. They can act as ligands in coordination chemistry, form heterocyclic compounds, and undergo further chemical transformations. For instance, the title compound in one of the provided papers is an intermediate for the synthesis of azoles and oxadiazoles . The presence of the bromo substituent in "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" suggests that it could also be used as a precursor for further functionalization and the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazone compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl groups can increase the steric bulk, potentially affecting the compound's reactivity and physical properties. The bromo substituent is a key functional group that can facilitate further chemical reactions, such as nucleophilic substitution, to modify the compound or introduce new functional groups . The exact physical and chemical properties of "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" would need to be determined experimentally, but they are likely to be similar to those of structurally related compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
- 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide is utilized in the synthesis of new chemical compounds with potential antimicrobial properties. For example, its derivatives have been shown to exhibit antibacterial and antifungal activities (Fuloria et al., 2014).
Spectroscopic Characteristics and Structural Analysis
- The compound's derivatives, such as 4-tert-butylphenoxyacetylhydrazones, have been synthesized and examined for their structural peculiarities using X-ray analysis and IR spectroscopy. This research contributes to understanding the compound's structural and conformational properties (Podyachev et al., 2007).
Nonlinear Optical Properties
- Studies have explored the nonlinear optical properties of hydrazones derived from 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide, indicating their potential application in optical devices like optical limiters and switches (Naseema et al., 2010).
Pharmacological Screening
- Some derivatives of 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide have been synthesized and evaluated for pharmacological properties, such as anticonvulsant effects, highlighting their potential in drug development (Shaharyar et al., 2016).
Antioxidant Activity
- Derivatives of 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide have been synthesized and evaluated for their antioxidant properties. For instance, some compounds showed significant free-radical scavenging ability, indicating their potential as antioxidants (Shakir et al., 2014).
Antimicrobial and Anthelmintic Evaluations
- Further research into the derivatives of 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide has shown their efficacy in antimicrobial and anthelmintic activities, contributing to their potential as agents in treating infections and parasitic infestations (Varshney et al., 2014).
Antioxidant Activity in Marine Algae
- Natural bromophenols, structurally related to 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide, isolated from marine red algae have exhibited significant antioxidant activity, suggesting the compound's potential in food preservation and as a natural antioxidant source (Li et al., 2011).
Eigenschaften
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)8-4-5-10(9(13)6-8)17-7-11(16)15-14/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGHZQNHHOZQRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359486 |
Source


|
| Record name | 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide | |
CAS RN |
52570-06-6 |
Source


|
| Record name | 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)
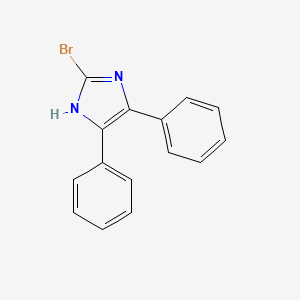
![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)
![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)
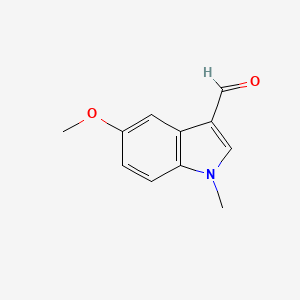


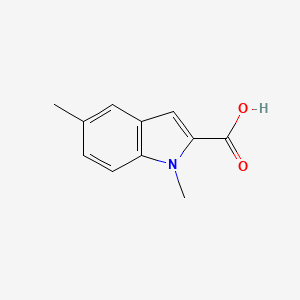
![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)
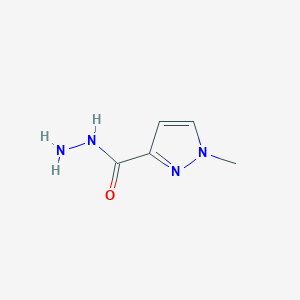
![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)
